molecular formula C15H22N2O4S B2555749 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide CAS No. 941994-46-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide

Cat. No.: B2555749
CAS No.: 941994-46-3
M. Wt: 326.41
InChI Key: IFRSTQRDECBGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide is an organic compound belonging to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group attached to a piperidine ring, which is further substituted with a methoxy group and a dioxidoisothiazolidinyl moiety

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide involves several steps. One common synthetic route includes the reaction of 2-methoxyphenylamine with 3-methylbutanoyl chloride to form an amide intermediate. This intermediate is then subjected to cyclization with sulfur dioxide and a suitable base to introduce the dioxidoisothiazolidinyl group. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -20°C to 150°C). Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group is known to interact with enzymes and proteins involved in oxidative stress pathways, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation .

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbutanamide can be compared with other phenylpiperidine derivatives, such as:

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(2)9-15(18)16-13-10-12(5-6-14(13)21-3)17-7-4-8-22(17,19)20/h5-6,10-11H,4,7-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRSTQRDECBGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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